molecular formula C26H19Cl2N3O B11638693 (2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B11638693
M. Wt: 460.4 g/mol
InChI Key: PETFVDKXHHGXNE-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3-CHLOROPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes chlorophenyl and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-CHLOROPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with chlorophenyl compounds under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-CHLOROPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2E)-N-(3-CHLOROPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(3-CHLOROPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorophenyl structure but different functional groups.

    Methylaervine: Another compound with potential biological activities and a different core structure.

Uniqueness

(2E)-N-(3-CHLOROPHENYL)-3-{1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE is unique due to its specific combination of chlorophenyl and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19Cl2N3O

Molecular Weight

460.4 g/mol

IUPAC Name

(E)-N-(3-chlorophenyl)-3-[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C26H19Cl2N3O/c1-17-23(13-19(15-29)26(32)30-21-9-6-8-20(27)14-21)22-10-3-5-12-25(22)31(17)16-18-7-2-4-11-24(18)28/h2-14H,16H2,1H3,(H,30,32)/b19-13+

InChI Key

PETFVDKXHHGXNE-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C=C(\C#N)/C(=O)NC4=CC(=CC=C4)Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C=C(C#N)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.